1,4-Diiodo-2-ethyl-5-fluorobenzene
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Overview
Description
1,4-Diiodo-2-ethyl-5-fluorobenzene is an aromatic compound characterized by the presence of iodine, ethyl, and fluorine substituents on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-2-ethyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 2-ethyl-5-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodo-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing iodine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1,4-Diiodo-2-ethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-ethyl-5-fluorobenzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
1,4-Diiodobenzene: Lacks the ethyl and fluorine substituents, making it less reactive in certain reactions.
1,4-Diiodo-2,5-difluorobenzene: Contains additional fluorine atoms, which can further influence its chemical properties and reactivity.
Uniqueness: 1,4-Diiodo-2-ethyl-5-fluorobenzene is unique due to the combination of iodine, ethyl, and fluorine substituents, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7FI2 |
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Molecular Weight |
375.95 g/mol |
IUPAC Name |
1-ethyl-4-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-8(11)6(9)4-7(5)10/h3-4H,2H2,1H3 |
InChI Key |
RGAMABVGLCOTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1I)F)I |
Origin of Product |
United States |
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